methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate
Overview
Description
Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a drug delivery agent and its ability to modulate cellular signaling pathways.
Scientific Research Applications
Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate has been studied extensively for its potential applications in drug delivery, particularly in cancer treatment. Studies have shown that this compound can effectively deliver anticancer drugs to cancer cells, leading to enhanced therapeutic efficacy and reduced side effects. This compound has also been investigated for its ability to modulate cellular signaling pathways, particularly those involved in inflammation and immune response.
Mechanism of Action
Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate exerts its effects by targeting the lysosome, a cellular organelle involved in protein degradation and recycling. This compound can accumulate in the lysosome and disrupt its function, leading to the accumulation of undegraded proteins and activation of cellular stress pathways. This can ultimately lead to cell death or activation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of lysosomal function, activation of cellular stress pathways, and modulation of immune responses. This compound can also induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for use in lab experiments, including its ability to effectively deliver drugs to target cells and its potential to modulate cellular signaling pathways. However, this compound can be toxic at high concentrations and may have off-target effects, making it important to carefully optimize experimental conditions.
Future Directions
There are several potential future directions for research on methyl 1-[(2,4,6-triisopropylphenyl)sulfonyl]-4-piperidinecarboxylate. One area of interest is the development of this compound-based drug delivery systems for targeted cancer therapy. Another area of research is the investigation of this compound as a modulator of cellular stress pathways and immune responses, with potential applications in autoimmune diseases and inflammation. Further studies are also needed to optimize the synthesis and purification of this compound and to better understand its mechanism of action.
Conclusion
This compound, or this compound, is a chemical compound with potential applications in drug delivery and modulation of cellular signaling pathways. Its mechanism of action involves targeting the lysosome and disrupting its function, leading to a variety of biochemical and physiological effects. While this compound has several advantages for use in lab experiments, further research is needed to optimize its synthesis and purification and to better understand its potential applications.
properties
IUPAC Name |
methyl 1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO4S/c1-14(2)18-12-19(15(3)4)21(20(13-18)16(5)6)28(25,26)23-10-8-17(9-11-23)22(24)27-7/h12-17H,8-11H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLLRBYICACDHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCC(CC2)C(=O)OC)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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